molecular formula C4H8N2O3 B14713070 4,5-Dihydroxy-1-methylimidazolidin-2-one CAS No. 22322-62-9

4,5-Dihydroxy-1-methylimidazolidin-2-one

Cat. No.: B14713070
CAS No.: 22322-62-9
M. Wt: 132.12 g/mol
InChI Key: FCCYTEWKVKVUEB-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-1-methylimidazolidin-2-one is a chemical compound with the molecular formula C4H8N2O3 and a molecular weight of 132.12 g/mol This compound is characterized by its imidazolidinone core structure, which is substituted with hydroxyl groups at the 4 and 5 positions and a methyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-1-methylimidazolidin-2-one typically involves the reaction of methylurea with glyoxal under acidic or basic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxy-1-methylimidazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions can be utilized to modify the compound for specific applications or to study its chemical properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It can be used in the production of specialty chemicals and materials due to its unique chemical properties.

Properties

CAS No.

22322-62-9

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

4,5-dihydroxy-1-methylimidazolidin-2-one

InChI

InChI=1S/C4H8N2O3/c1-6-3(8)2(7)5-4(6)9/h2-3,7-8H,1H3,(H,5,9)

InChI Key

FCCYTEWKVKVUEB-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(NC1=O)O)O

Origin of Product

United States

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